2-Chloroethoxy Roxithromycin
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Overview
Description
2-Chloroethoxy Roxithromycin is a derivative of the macrolide antibiotic roxithromycin. It is a semi-synthetic compound that has been modified to enhance its pharmacokinetic properties and stability. Roxithromycin itself is known for its effectiveness against a variety of bacterial infections, particularly those affecting the respiratory tract, urinary tract, and soft tissues .
Preparation Methods
The synthesis of 2-Chloroethoxy Roxithromycin typically involves the modification of the roxithromycin molecule. One common method includes the reaction of roxithromycin with 2-chloroethanol under specific conditions to introduce the 2-chloroethoxy group . This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
2-Chloroethoxy Roxithromycin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
2-Chloroethoxy Roxithromycin has several applications in scientific research:
Mechanism of Action
2-Chloroethoxy Roxithromycin exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits the translocation of peptides, thereby interfering with bacterial protein synthesis . The compound is particularly effective against Gram-positive and some Gram-negative bacteria, as well as atypical pathogens like Mycoplasma and Chlamydia .
Comparison with Similar Compounds
2-Chloroethoxy Roxithromycin is similar to other macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin. it has unique properties that make it more stable in acidic environments and more effective against certain bacterial strains . Compared to erythromycin, it has a longer half-life and better tissue penetration, making it a more attractive option for treating infections .
Similar Compounds
- Erythromycin
- Azithromycin
- Clarithromycin
- Josamycin
- Spiramycin
These compounds share a similar macrolide structure but differ in their pharmacokinetic properties and spectrum of activity .
Properties
Molecular Formula |
C40H73ClN2O14 |
---|---|
Molecular Weight |
841.5 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-10-(2-chloroethoxymethoxyimino)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C40H73ClN2O14/c1-14-28-40(10,49)33(45)23(4)30(42-52-20-51-16-15-41)21(2)18-38(8,48)35(57-37-31(44)27(43(11)12)17-22(3)53-37)24(5)32(25(6)36(47)55-28)56-29-19-39(9,50-13)34(46)26(7)54-29/h21-29,31-35,37,44-46,48-49H,14-20H2,1-13H3/b42-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1 |
InChI Key |
XTXYIYHKHVFAAD-XZOIVAJYSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCCl)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCCl)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
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